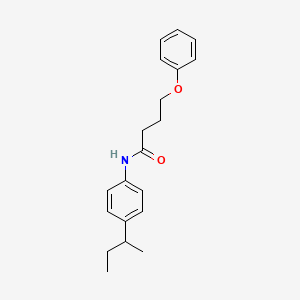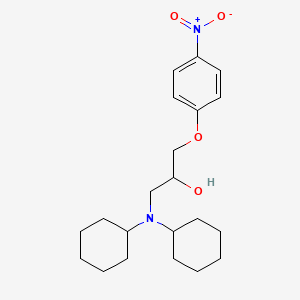
N-(4-sec-butylphenyl)-4-phenoxybutanamide
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-4-phenoxybutanamide, also known as fluridone, is a synthetic herbicide that is commonly used in agriculture to control the growth of aquatic weeds and algae. Fluridone is a member of the diphenyl ethers class of herbicides and is known for its broad-spectrum activity against a wide range of plant species.
Wirkmechanismus
Fluridone works by inhibiting the synthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and plant growth. Without carotenoids, plants are unable to produce energy from sunlight and eventually die. Fluridone specifically targets the enzyme phytoene desaturase, which is involved in the synthesis of carotenoids.
Biochemical and Physiological Effects:
Fluridone has been shown to have a range of biochemical and physiological effects on plants. In addition to inhibiting carotenoid synthesis, N-(4-sec-butylphenyl)-4-phenoxybutanamide has been shown to affect the synthesis of other pigments, such as chlorophyll. Fluridone also affects the production of certain hormones in plants, which can have a range of effects on growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
Fluridone is a useful tool for studying the role of carotenoids in plant growth and development. It is also useful for studying the effects of herbicides on plant physiology. However, N-(4-sec-butylphenyl)-4-phenoxybutanamide has some limitations as a research tool. It is toxic to both plants and animals, which can limit its use in certain experiments. Fluridone is also expensive and can be difficult to obtain.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-sec-butylphenyl)-4-phenoxybutanamide. One area of interest is the development of new herbicides that target different enzymes involved in carotenoid synthesis. Another area of interest is the study of the effects of this compound on non-target organisms, such as fish and other aquatic animals. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of certain diseases. Overall, the study of this compound and its effects on plant physiology and herbicide development is an important area of research with many potential applications.
Wissenschaftliche Forschungsanwendungen
Fluridone has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling the growth of aquatic weeds and algae in ponds, lakes, and other water bodies. Fluridone has also been studied for its potential use in controlling the growth of invasive plant species in natural ecosystems.
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-16(2)17-11-13-18(14-12-17)21-20(22)10-7-15-23-19-8-5-4-6-9-19/h4-6,8-9,11-14,16H,3,7,10,15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHDQWZMEHVPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3983047.png)




![6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3983082.png)
![2-chloro-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3983097.png)


![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B3983113.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B3983138.png)
![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3983140.png)